2,6-Dimercaptopyridine

Description

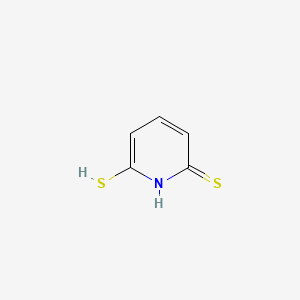

Structure

3D Structure

Properties

IUPAC Name |

6-sulfanyl-1H-pyridine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NS2/c7-4-2-1-3-5(8)6-4/h1-3H,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVEUMXILHQDFLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=S)NC(=C1)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80178650 | |

| Record name | 6-Mercapto-1H-pyridine-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80178650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23941-53-9 | |

| Record name | 6-Mercapto-2(1H)-pyridinethione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23941-53-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Mercapto-1H-pyridine-2-thione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023941539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Mercapto-1H-pyridine-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80178650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-mercapto-1H-pyridine-2-thione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.754 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,6-Dimercaptopyridine: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 2,6-Dimercaptopyridine (CAS No. 23941-53-9), a versatile heterocyclic organosulfur compound. Tailored for researchers, chemists, and professionals in drug development, this document delves into the molecule's core properties, tautomeric nature, synthesis protocols, reactivity, and safety considerations, highlighting its potential in coordination chemistry and as a building block in medicinal chemistry.

Core Molecular Identity and Properties

2,6-Dimercaptopyridine, also known as Pyridine-2,6-dithiol, is a pyridine ring substituted at the 2 and 6 positions with thiol (-SH) groups.[1][2][3] This bifunctional arrangement is central to its unique chemical behavior and utility.

Physicochemical and Structural Data

The fundamental properties of 2,6-Dimercaptopyridine are summarized below, providing a quantitative baseline for experimental design.

| Property | Value | Source(s) |

| CAS Number | 23941-53-9 | [1][2][3] |

| Molecular Formula | C₅H₅NS₂ | [1][3] |

| Molecular Weight | 143.23 g/mol | [1][3] |

| Appearance | Yellow to Brown Solid/Powder | [4] |

| Melting Point | 148-152 °C | [2][3] |

| Boiling Point | 278.9 ± 20.0 °C at 760 mmHg (Predicted) | [1] |

| Density | 1.3 ± 0.1 g/cm³ (Predicted) | [1][2] |

| pKa | 7.49 ± 0.20 (Predicted) | [2][3] |

| Synonyms | 2,6-Pyridinedithiol, Pyridine-2,6-dithiol | [1][2][3] |

The Critical Role of Tautomerism

A defining feature of mercaptopyridines is their existence in a tautomeric equilibrium between thiol and thione forms.[5][6] For 2,6-Dimercaptopyridine, this is a complex equilibrium involving three principal tautomers: the dithiol, the thione-thiol, and the dithione forms.

The equilibrium's position is highly sensitive to the molecular environment. In dilute solutions and nonpolar solvents, the dithiol form is generally favored.[5][6] Conversely, in polar solvents or the solid state, intermolecular hydrogen bonding and self-association shift the equilibrium significantly toward the more stable dithione tautomer, 6-mercapto-1H-pyridine-2-thione.[6][7] This dynamic behavior is crucial, as the reactivity and coordination properties of the molecule are dictated by the predominant tautomer under specific experimental conditions.

Synthesis and Reactivity

Synthetic Pathway: Nucleophilic Substitution

A primary route for synthesizing 2,6-Dimercaptopyridine involves the nucleophilic substitution of a dihalopyridine precursor, most commonly 2,6-dichloropyridine.[8] The reaction is typically performed using a sulfur nucleophile, such as sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis. The choice of solvent and reaction conditions is critical to manage the reactivity of the thiol groups and maximize yield.

Key Reactivity Insights

-

Nucleophilicity and Acidity : The thiol protons are acidic and can be deprotonated by bases to form a highly nucleophilic thiolate dianion. This dianion is a potent ligand for metal ions.

-

Oxidation : The thiol groups are susceptible to oxidation. Mild oxidizing agents can induce the formation of an intramolecular disulfide bond or intermolecular disulfide-linked polymers. Stronger oxidation can lead to the formation of sulfonic acids. This sensitivity necessitates handling under an inert atmosphere.

-

Coordination Chemistry : As a bidentate ligand, 2,6-Dimercaptopyridine readily chelates to a wide range of transition metals through its two sulfur atoms, forming stable complexes. This property is foundational to its use in materials science and catalysis.

Applications in Research and Development

The pyridine scaffold is a privileged structure in medicinal chemistry, present in numerous FDA-approved drugs.[9][10] While 2,6-Dimercaptopyridine itself is primarily a research chemical, its derivatives and structural motifs are of significant interest.

-

Coordination Chemistry and Materials Science : It serves as a robust ligand for creating metal-organic frameworks (MOFs) and coordination polymers. The sulfur atoms provide strong binding sites, leading to materials with interesting electronic and catalytic properties.

-

Precursor in Drug Discovery : The molecule is a valuable starting material for synthesizing more complex structures. For instance, derivatives of 2,6-disubstituted pyridines have been synthesized and evaluated for potential antituberculosis activity.[11][12] The thiol groups can be functionalized to introduce diverse pharmacophores, enabling structure-activity relationship (SAR) studies.

-

Corrosion Inhibition : Organosulfur compounds containing nitrogen are effective corrosion inhibitors for metals. The ability of 2,6-Dimercaptopyridine to adsorb onto metal surfaces via its sulfur and nitrogen atoms makes it a candidate for studies in this field.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. Adherence to established protocols is non-negotiable when working with this compound.

Hazard Identification

-

GHS Classification : Warning.[4]

-

Hazard Statements : Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[4][13]

-

Appearance : Yellow to brown solid.[4]

-

Odor : No specific information available, but thiol-containing compounds are often associated with unpleasant odors.[4]

Recommended Handling and PPE

-

Ventilation : Use only in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[4]

-

Personal Protective Equipment (PPE) : Wear protective gloves, chemical safety goggles or a face shield, and a lab coat.[4]

-

Hygiene : Wash hands and any exposed skin thoroughly after handling.[4] Do not eat, drink, or smoke in the laboratory.

Storage and Stability

-

Conditions : Keep the container tightly closed in a dry, cool, and well-ventilated place.[4][14] Refrigeration is often recommended to maintain product quality.[4][14]

-

Atmosphere : Due to its sensitivity to oxidation, it is best stored under an inert gas like argon or nitrogen.

-

Incompatibilities : Avoid contact with strong oxidizing agents and strong bases.[4][14]

Experimental Protocol: Synthesis of 2,6-Dimercaptopyridine

This protocol is a representative method adapted from general procedures for the synthesis of mercaptopyridines.[8] Causality : The choice of a protic solvent like ethanol helps to solvate the reagents, while the subsequent hydrolysis step is necessary when using thiourea to release the free thiol groups.

Objective : To synthesize 2,6-Dimercaptopyridine from 2,6-Dichloropyridine.

Materials :

-

2,6-Dichloropyridine

-

Thiourea

-

Ethanol

-

Sodium Hydroxide (NaOH)

-

Hydrochloric Acid (HCl)

-

Standard laboratory glassware and reflux apparatus

Procedure :

-

Reaction Setup : In a round-bottom flask equipped with a reflux condenser, dissolve 2,6-Dichloropyridine and a molar excess (e.g., 2.2 equivalents) of thiourea in ethanol.

-

Reflux : Heat the mixture to reflux and maintain for several hours until TLC or LC-MS analysis indicates the consumption of the starting material. This step forms the thiouronium salt intermediate.

-

Hydrolysis : Cool the reaction mixture to room temperature. Add a concentrated aqueous solution of sodium hydroxide and heat the mixture to reflux again for 1-2 hours. This basic hydrolysis cleaves the thiouronium salt to yield the sodium salt of 2,6-dimercaptopyridine.

-

Acidification : After cooling the mixture in an ice bath, carefully acidify with hydrochloric acid to a pH of ~5-6. The product will precipitate out of the solution.

-

Isolation : Collect the solid precipitate by vacuum filtration.

-

Purification : Wash the crude product with cold water to remove inorganic salts. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., an ethanol/water mixture).

-

Drying and Storage : Dry the purified product under vacuum. Store the final compound under an inert atmosphere in a cool, dark place.

Validation : The identity and purity of the synthesized 2,6-Dimercaptopyridine should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point analysis.

Spectroscopic Characterization

Spectroscopic methods are essential for verifying the structure and purity of 2,6-Dimercaptopyridine.[15]

-

¹H NMR : The spectrum will be influenced by the tautomeric equilibrium. In the dithiol form, one would expect signals for the aromatic protons on the pyridine ring and a broad signal for the two SH protons. The dithione form would show different chemical shifts for the ring protons and a signal for the N-H proton.

-

¹³C NMR : The number and chemical shifts of the carbon signals will also depend on the dominant tautomer. The C-S carbons would be clearly identifiable.

-

FTIR : Key vibrational bands would include C=C and C=N stretching from the pyridine ring, S-H stretching (for the thiol form, typically weak), and C=S stretching (for the thione form).

-

UV-Vis : The electronic absorption spectrum is sensitive to the tautomeric form, with the thione tautomer generally exhibiting a strong absorption at a longer wavelength compared to the thiol form.[6]

References

-

Chemsrc. (n.d.). Pyridine-2,6-dithiol | CAS#:23941-53-9. Retrieved January 22, 2026, from [Link]

-

Alchemist-chem. (n.d.). 2-Pyridinethiol Chemical Properties, Applications & Safety. Retrieved January 22, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Mercaptopyridine. PubChem Compound Database. Retrieved January 22, 2026, from [Link]

-

Wikipedia. (n.d.). 2-Mercaptopyridine. Retrieved January 22, 2026, from [Link]

-

Chemistry Stack Exchange. (2016, July 17). Why is the thione tautomeric form of 2-Mercaptopyridine favoured?. Retrieved January 22, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 2,6-Dimercaptopyridine. PubChem Compound Database. Retrieved January 22, 2026, from [Link]

-

LookChem. (n.d.). 2-Mercaptopyridine 2637-34-5 wiki. Retrieved January 22, 2026, from [Link]

-

ChemBK. (2024, April 10). 2-Mercaptopyridine. Retrieved January 22, 2026, from [Link]

-

ResearchGate. (n.d.). Figure S14: 1 H NMR spectrum of 2-OH recorded in pyridine-d5 at room temperature. Retrieved January 22, 2026, from [Link]

-

Beak, P. (2015, December 20). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. ResearchGate. Retrieved January 22, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Pyridyldithiol. PubChem Compound Database. Retrieved January 22, 2026, from [Link]

-

Organic Syntheses. (n.d.). 2-mercaptopyrimidine. Retrieved January 22, 2026, from [Link]

-

SpectraBase. (n.d.). 2-Mercaptopyridine. Retrieved January 22, 2026, from [Link]

-

de Almeida, W. B., et al. (2008). A theoretical study of the tautomerism and vibrational spectra of 4,5-diamine-2,6-dimercaptopyrimidine. Semantic Scholar. Retrieved January 22, 2026, from [Link]

-

National Center for Biotechnology Information. (2023, January 3). Synthesis and Structure-Activity Relationship of 2,6-Disubstituted Thiosemicarbazone Derivatives of Pyridine as Potential Antituberculosis Agents. PubMed. Retrieved January 22, 2026, from [Link]

-

MDPI. (2023, January 3). Synthesis and Structure–Activity Relationship of 2,6-Disubstituted Thiosemicarbazone Derivatives of Pyridine as Potential Antituberculosis Agents. Retrieved January 22, 2026, from [Link]

-

ResearchGate. (n.d.). Scheme 1. Tautomeric forms of 2-mercaptopyridone: thiopyridone form.... Retrieved January 22, 2026, from [Link]

-

Dovepress. (2021, October 13). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug D. Retrieved January 22, 2026, from [Link]

-

University of Colorado Boulder. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved January 22, 2026, from [Link]

-

PharmaCompass. (n.d.). 2637-34-5;2-Pyridinethiol;Pyridine-2-thiol;2-Thiopyridine. Retrieved January 22, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Informations Mitigating UVA Light Induced Reactivity of 6-Thioguanine through Formation of a Ru(II) Half-Sandwich Complex. Retrieved January 22, 2026, from [Link]

-

Dovepress. (n.d.). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Retrieved January 22, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. Retrieved January 22, 2026, from [Link]

Sources

- 1. Pyridine-2,6-dithiol | CAS#:23941-53-9 | Chemsrc [chemsrc.com]

- 2. 2,6-DIMERCAPTOPYRIDINE CAS#: 23941-53-9 [amp.chemicalbook.com]

- 3. 2,6-DIMERCAPTOPYRIDINE | 23941-53-9 [amp.chemicalbook.com]

- 4. WERCS Studio - Application Error [assets.thermofisher.com]

- 5. 2-Mercaptopyridine - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. 2,6-DIMERCAPTOPYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 9. dovepress.com [dovepress.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and Structure-Activity Relationship of 2,6-Disubstituted Thiosemicarbazone Derivatives of Pyridine as Potential Antituberculosis Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. 2-Mercaptopyridine | C5H5NS | CID 2723698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. fishersci.com [fishersci.com]

- 15. lehigh.edu [lehigh.edu]

An In-depth Technical Guide on the Tautomerism of Pyridine-2,6-dithiol

Abstract: This technical guide provides a comprehensive examination of the tautomeric phenomena exhibited by pyridine-2,6-dithiol. The document is structured to serve researchers, scientists, and professionals in drug development by elucidating the fundamental principles governing the equilibrium between its dithiol, thione-thiol, and dithione forms. We delve into the structural, energetic, and environmental factors that influence this equilibrium, drawing upon established principles from analogous heterocyclic systems. Detailed, field-proven experimental and computational protocols for the characterization of these tautomers are provided, including spectroscopic and theoretical methodologies. The causality behind experimental choices is explained to equip the reader with a robust framework for investigating not only the title compound but also other complex tautomeric systems. This guide aims to be a self-validating resource, grounding its claims in authoritative references and presenting data in a clear, accessible format.

Foundational Principles of Tautomerism in Pyridine-2,6-dithiol

Tautomerism, the chemical equilibrium between two or more interconvertible structural isomers, is a cornerstone of heterocyclic chemistry. In molecules like pyridine-2,6-dithiol, this phenomenon dictates physicochemical properties such as polarity, lipophilicity, hydrogen bonding capability, and metal-chelating behavior. A thorough understanding of which tautomer predominates under specific conditions is therefore critical for rational drug design, catalyst development, and materials science, where molecular recognition and reactivity are paramount.[1]

Pyridine-2,6-dithiol can theoretically exist in three primary tautomeric forms through prototropic shifts between the sulfur and nitrogen atoms:

-

Pyridine-2,6-dithiol (Dithiol Form): An aromatic structure where both sulfur atoms are protonated.

-

6-Mercaptopyridine-2(1H)-thione (Thione-Thiol Form): A mixed tautomer where one sulfur atom forms a thiocarbonyl (C=S) group, with the proton residing on the ring nitrogen.

-

Pyridine-2,6(1H,3H)-dithione (Dithione Form): A non-aromatic or zwitterionic structure where both sulfur atoms are part of thiocarbonyl groups, and two protons are located on the ring nitrogen(s) or one on nitrogen and one on sulfur, depending on the specific resonance structure.

The equilibrium between these forms is a dynamic interplay of aromaticity, bond energies, and intermolecular forces.

Caption: Tautomeric equilibria of pyridine-2,6-dithiol.

For the analogous molecule 2-mercaptopyridine, extensive studies have shown that the thione tautomer is generally more stable than the thiol form.[2] This preference is attributed to the greater ability of the larger sulfur atom to stabilize a negative charge in the zwitterionic resonance contributor of the thione form and the strength of the C=S double bond.[2] By extension, it is hypothesized that the thione-containing tautomers of pyridine-2,6-dithiol (Thione-Thiol and Dithione) are significantly populated, particularly in condensed phases.

Critical Factors Governing the Tautomeric Equilibrium

The delicate balance between the dithiol, thione-thiol, and dithione forms is not static but is profoundly influenced by the surrounding chemical environment. A judicious choice of conditions allows for the preferential stabilization of a desired tautomer, a key consideration in experimental design and application.

Solvent Effects: A Tale of Polarity

Solvent polarity is arguably the most dominant factor in shifting the thione-thiol equilibrium.

-

Polar Solvents (e.g., Water, Ethanol, DMSO): These solvents preferentially stabilize the more polar tautomers. The thione and dithione forms possess larger dipole moments due to the C=S bond and zwitterionic resonance structures. Polar solvents engage in strong dipole-dipole interactions and hydrogen bonding with the N-H and C=S groups, significantly shifting the equilibrium toward the thione forms.[3][4]

-

Non-polar Solvents (e.g., Cyclohexane, Toluene): In these environments, the less polar, aromatic dithiol form is favored. Non-polar solvents cannot effectively solvate the charge separation present in the thione tautomers, making the fully aromatic and less polar dithiol form energetically more stable.[3][4]

This solvent-dependent behavior is a critical experimental lever. For instance, to study the properties of the dithiol form, one must work in dilute, non-polar solutions. Conversely, to leverage the properties of the thione forms, a polar protic or aprotic solvent is the logical choice.

The Influence of pH and Ionization

The pH of the medium introduces another layer of complexity by altering the protonation state of the molecule. The pyridine nitrogen is basic, while the thiol protons are acidic.

-

Acidic Conditions (Low pH): The pyridine nitrogen can be protonated. This protonation would likely favor the dithiol form, as it maintains the aromaticity of the ring and prevents the formation of a positively charged nitrogen adjacent to a C=S group.

-

Basic Conditions (High pH): The thiol protons can be deprotonated to form a thiolate anion. This deprotonation is a distinct process from tautomerism but is intrinsically linked. The resulting dianion (pyridine-2,6-dithiolate) is a powerful nucleophile and chelating agent. The pKa values of the thiol protons are crucial for understanding its behavior in physiological and catalytic systems.

The interplay between tautomerism and ionization state dictates the molecule's lipophilicity and its ability to cross biological membranes, a key consideration in drug development.[5]

Concentration and Temperature

In solution, particularly at higher concentrations, intermolecular hydrogen bonding can play a significant role. The thione tautomers can form stable hydrogen-bonded dimers (N-H···S=C).[6] This self-association provides additional stabilization for the thione form.[3][4] Increasing temperature can disrupt these hydrogen bonds, potentially shifting the equilibrium slightly toward the monomeric dithiol form, although solvent effects often remain dominant.

Methodologies for Tautomeric Characterization: A Practical Guide

A multi-faceted approach combining spectroscopic and computational methods is essential for the unambiguous characterization of the tautomeric equilibrium of pyridine-2,6-dithiol.

Spectroscopic Analysis

3.1.1. UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful and accessible technique for quantifying tautomeric ratios in solution. The different electronic systems of the thiol and thione tautomers give rise to distinct absorption bands.

-

Thiol Form: Characterized by π → π* transitions of the aromatic pyridine ring, typically appearing at shorter wavelengths (< 300 nm).[7]

-

Thione Form: Exhibits an additional characteristic n → π* transition associated with the C=S chromophore at longer wavelengths (300-400 nm).[7]

Table 1: Typical UV-Vis Absorption Maxima for Thiol/Thione Tautomers

| Tautomeric Form | Transition Type | Typical λmax Range (nm) | Rationale |

|---|---|---|---|

| Dithiol | π → π* | 270 - 290 | Aromatic system absorption. |

| Thione-Thiol / Dithione | n → π* | 330 - 380 | Absorption by the C=S group.[7] |

Experimental Protocol: Solvent-Dependent UV-Vis Analysis

-

Stock Solution Preparation: Prepare a concentrated stock solution of pyridine-2,6-dithiol in a volatile solvent (e.g., dichloromethane).

-

Sample Preparation: Prepare a series of dilute solutions (e.g., 10⁻⁴ to 10⁻⁵ M) in various solvents of differing polarity (e.g., cyclohexane, chloroform, acetonitrile, ethanol, water).

-

Spectral Acquisition: Record the UV-Vis spectrum for each solution from 200 to 500 nm using a quartz cuvette. Use the pure solvent as a blank.

-

Data Analysis: Compare the spectra. The appearance or intensification of the long-wavelength band (>300 nm) in polar solvents is direct evidence for the presence of the thione tautomer(s). The ratio of absorbances at the characteristic λmax for each form can be used to estimate the equilibrium constant in each solvent.

Causality: This experiment is designed to isolate the effect of the solvent's dielectric constant on the tautomeric equilibrium. By keeping the concentration low, we minimize the competing effect of self-association. The choice of solvents covers a wide range of polarities, allowing for a clear demonstration of the stabilization of the polar thione tautomer in polar media.

3.1.2. Infrared (IR) Spectroscopy

IR spectroscopy provides direct evidence for the presence of key functional groups that define each tautomer.

Table 2: Characteristic IR Vibrational Frequencies

| Functional Group | Tautomer | Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|---|

| S-H | Dithiol | Stretch | 2550 - 2600 | Weak, Sharp[8] |

| C=S | Thione | Stretch | 1050 - 1200 | Strong[8] |

| N-H | Thione | Stretch | 3250 - 3400 | Medium[9] |

Experimental Protocol: Solid-State and Solution IR Analysis

-

Solid-State Analysis (KBr/ATR): Acquire an IR spectrum of the solid compound. The presence of a strong C=S stretch and N-H stretch would indicate the thione form dominates in the crystal lattice.[10]

-

Solution-State Analysis:

-

Dissolve the compound in a non-polar solvent (e.g., CCl₄, if solubility permits) and acquire the spectrum using a liquid cell. The presence of a weak S-H stretch would confirm the existence of the dithiol tautomer.

-

Repeat the measurement in a polar solvent (e.g., DMSO). An increase in the intensity of the C=S and N-H bands relative to the S-H band would corroborate the UV-Vis findings.

-

Causality: This protocol allows for the direct structural interrogation of the molecule in different phases. Solid-state analysis provides a definitive picture of the crystalline form, while solution-state studies reveal the influence of the solvent on the functional groups present.

3.1.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR provide detailed structural information in solution.

-

¹H NMR: The most telling signals are those of the exchangeable protons. The S-H proton of the thiol form would appear as a sharp singlet, while the N-H proton of the thione form would be broader and appear further downfield. Aromatic protons will also have distinct chemical shifts depending on the tautomeric form.

-

¹³C NMR: The chemical shift of the C2 and C6 carbons is highly diagnostic. In the dithiol form, these carbons are attached to sulfur (C-S), while in the thione forms, they are part of a thiocarbonyl group (C=S). The C=S carbon is significantly deshielded and appears far downfield (>175 ppm).

Experimental Protocol: Multi-solvent NMR Investigation

-

Sample Preparation: Prepare NMR samples by dissolving pyridine-2,6-dithiol in deuterated solvents of varying polarity (e.g., Benzene-d₆, Chloroform-d, Acetonitrile-d₃, DMSO-d₆).

-

¹H NMR Acquisition: Record standard ¹H NMR spectra for each sample. Note the chemical shifts and multiplicities of the aromatic protons and the presence/absence and chemical shift of any exchangeable S-H or N-H protons.

-

¹³C NMR Acquisition: Record ¹³C NMR spectra. Pay close attention to the downfield region (170-210 ppm) to identify the C=S signal.

-

Data Analysis: Correlate the changes in the spectra with the solvent polarity. The emergence of a downfield signal in the ¹³C spectrum in polar solvents is strong evidence for the thione tautomer.

Causality: Deuterated aromatic solvents like benzene-d₆ can induce significant shifts (aromatic solvent-induced shifts, ASIS) that can resolve overlapping signals and provide additional structural clues.[11] Comparing spectra across a range of solvents provides a robust dataset to confirm the solvent's role in shifting the tautomeric equilibrium.

Computational Chemistry Workflow

Theoretical calculations are indispensable for predicting the intrinsic stability of tautomers and for aiding in the interpretation of spectroscopic data. Density Functional Theory (DFT) is a field-proven method for this purpose.

Caption: A typical DFT workflow for tautomer analysis.

Protocol: DFT-Based Tautomer Stability Prediction

-

Structure Generation: Build 3D structures of all plausible tautomers of pyridine-2,6-dithiol.

-

Gas-Phase Optimization: Perform geometry optimization and frequency calculations for each tautomer in the gas phase using a suitable DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)). The absence of imaginary frequencies confirms a true energy minimum.

-

Solvation Modeling: Re-optimize the geometries in different solvent environments using a continuum solvation model (e.g., PCM or SMD).

-

Energy Calculation: Calculate the Gibbs free energy (G) for each optimized structure in both the gas phase and in solution. The relative stability is determined by comparing these values (ΔG).

-

Spectroscopic Prediction: Use the optimized geometries to predict NMR chemical shifts (GIAO method), IR vibrational frequencies, and electronic transitions (TD-DFT for UV-Vis).

-

Validation: Compare the calculated energies and predicted spectra with experimental results to validate the computational model and confirm the identity of the experimentally observed species.

Causality: This workflow provides a systematic and self-validating approach. Gas-phase calculations reveal the intrinsic stability of each tautomer, while solvation models explain the experimentally observed solvent effects.[12] Predicting spectra allows for a direct, one-to-one comparison with experimental data, closing the loop between theory and practice.

Implications for Drug Development and Research

The tautomeric state of pyridine-2,6-dithiol is not merely a chemical curiosity; it has profound implications for its function:

-

Medicinal Chemistry: As a chelating agent, the dithiol form is required for binding to metal ions in enzymes like metallo-β-lactamases. However, in the aqueous environment of the body, the thione forms may predominate. Understanding this equilibrium is crucial for designing prodrugs or formulations that deliver the active tautomer to the target site.[10]

-

Coordination Chemistry: The different tautomers present distinct donor atoms (thiol vs. thione) to metal centers, leading to different coordination complexes with unique electronic and catalytic properties.

-

Materials Science: The ability to switch between tautomers using external stimuli (like solvent changes) could be exploited in the design of molecular switches or sensors.

Conclusion

The tautomerism of pyridine-2,6-dithiol is a complex equilibrium governed by a delicate balance of aromaticity, bond energetics, and environmental factors. The thione-containing forms are generally favored, particularly in polar solvents and the solid state, due to their larger dipole moments and capacity for hydrogen bonding. In contrast, the aromatic dithiol form is more stable in non-polar environments. A comprehensive understanding and characterization of this equilibrium require a synergistic application of spectroscopic techniques (UV-Vis, IR, NMR) and high-level computational modeling. The methodologies and principles detailed in this guide provide a robust framework for researchers to investigate this dynamic system and harness its unique chemical properties for applications in drug discovery and beyond.

References

-

Antonov, L., & Stoyanov, S. (2015). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Journal of Chemistry. Available at: [Link]

-

Stack Exchange. (2016). Why is the thione tautomeric form of 2-Mercaptopyridine favoured?. Chemistry Stack Exchange. Available at: [Link]

-

Wang, Y. A., & Chow, C. (2008). Theoretical Studies of the Tautomers of Pyridinethiones. The Journal of Physical Chemistry A. Available at: [Link]

-

Wójcik, M., et al. (2021). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Molecules. Available at: [Link]

-

Antonov, L., & Stoyanov, S. (1996). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Journal of Chemistry. Available at: [Link]

-

ChemSrc. (2025). Pyridine-2,6-dithiol. ChemSrc. Available at: [Link]

-

Kühn, M., et al. (2021). How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism. The Journal of Physical Chemistry B. Available at: [Link]

-

LibreTexts. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. Chemistry LibreTexts. Available at: [Link]

-

Schallenberg, D., et al. (2020). Dithiol–Dithione Tautomerism of 2,3-Pyrazinedithiol in the Synthesis of Copper and Silver Coordination Compounds. Inorganic Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). The simulated UV/Vis absorption spectra for the thiol, thione and rotamers of 2-(2-Mercaptophenyl)-1-azaazulene at TD-PBE/6-311+G (d,p). ResearchGate. Available at: [Link]

-

Samdal, S., et al. (2000). 2-Pyridinethiol/2-Pyridinethione Tautomeric Equilibrium. A Comparative Experimental and Computational Study. The Journal of Organic Chemistry. Available at: [Link]

-

Tucker, J. W., et al. (2018). A User's Guide to the Thiol-Thioester Exchange in Organic Media: Scope, Limitations, and Applications in Material Science. Chemical Science. Available at: [Link]

-

Li, H., et al. (2007). A Theoretical Study of Solvent Effects on Tautomerism and Electronic Absorption Spectra of 3-hydroxy-2-mercaptopyridine and 2,3-dihydroxypyridine. Journal of Molecular Structure: THEOCHEM. Available at: [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. JOCPR. Available at: [Link]

-

Schallenberg, D., et al. (2020). The dithiol-dithione tautomerism of 2,3-pyrazinedithiol in the synthesis of copper and silver coordination. HZDR. Available at: [Link]

-

LibreTexts. (2023). Table of Characteristic IR Absorptions. Chemistry LibreTexts. Available at: [Link]

-

ResearchGate. (n.d.). Thiol-Maleimide “Click” Chemistry: Evaluating the Influence of Solvent, Initiator, and Thiol on the Reaction Mechanism, Kinetics, and Selectivity. ResearchGate. Available at: [Link]

-

Samdal, S., et al. (2000). 2-Pyridinethiol/2-pyridinethione tautomeric equilibrium. A comparative experimental and computational study. The Journal of Organic Chemistry. Available at: [Link]

-

Michigan State University. (n.d.). Infrared Spectroscopy. MSU Chemistry. Available at: [Link]

-

ResearchGate. (2010). ChemInform Abstract: New Pyridine Dithiols: Synthesis and Structures of Complexes with Acids. ResearchGate. Available at: [Link]

-

National Institutes of Health. (n.d.). The Basics of Thiols and Cysteines in Redox Biology and Chemistry. PubMed Central. Available at: [Link]

-

Royal Society of Chemistry. (2000). Modeling of tautomerism of pyridine-2(1H)-thione from vapor to solution. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

-

Szajewski, R. P., & Whitesides, G. M. (1980). Equilibrium and kinetic constants for the thiol-disulfide interchange reaction between glutathione and dithiothreitol. Journal of the American Chemical Society. Available at: [Link]

-

ResearchGate. (2020). Thiol–thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV–vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule. ResearchGate. Available at: [Link]

-

Ashdin Publishing. (2022). Pyridine moiety bearing pyrimidine-2-thiols: Synthesis, characterization and insilico molecular docking studies in comparison to standard ligand drug. Journal of Drug and Alcohol Research. Available at: [Link]

-

LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]

-

Royal Society of Chemistry. (2016). Synthesis and characterization of a uranyl(vi) complex with 2,6-pyridine-bis(methylaminophenolato) and its ligand-centred aerobic oxidation mechanism to a diimino derivative. Dalton Transactions. Available at: [Link]

-

ChemRxiv. (2024). What impact does tautomerism have on drug properties and development?. ChemRxiv. Available at: [Link]

-

National Institutes of Health. (n.d.). Pyridine-2,6-dione. PubChem. Available at: [Link]

-

Stack Exchange. (2020). Is a tautomer's stability compared with reference to its initial compound. Chemistry Stack Exchange. Available at: [Link]

-

Sciforum. (2023). Spectroscopic Investigation, Component Analysis and DFT Calculations of Tautomeric Forms of Substituted Dihydro-6H- chromeno[4,3-d]pyrazolo[1,5-a]pyrimidin-6-one. Sciforum. Available at: [Link]

-

ResearchGate. (n.d.). Theoretical Insights into the Mechanism for Thiol/Disulfide Exchange. ResearchGate. Available at: [Link]

-

ResearchGate. (2015). SYNTHESIS AND CHARACTERIZATION OF Co (II) PYRIDINE-2,6-DICARBOXYLATE COMPLEXES AS ANTICANCER COMPOUND. ResearchGate. Available at: [Link]

-

Michigan State University. (n.d.). Infrared Spectrometry. MSU Chemistry. Available at: [Link]

-

Altomare, C., et al. (2000). Ionization Behaviour and Tautomerism-Dependent Lipophilicity of pyridine-2(1H)-one Cardiotonic Agents. Bioorganic & Medicinal Chemistry. Available at: [Link]

-

American Chemical Society. (2022). Novel Cu(I)-5-nitropyridine-2-thiol Cluster with NIR Emission: Structural and Photophysical Characterization. The Journal of Physical Chemistry C. Available at: [Link]

-

EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. EPFL. Available at: [Link]

-

MDPI. (2024). 8-(Pyridin-2-yl)quinolin-7-ol and Beyond: Theoretical Design of Tautomeric Molecular Switches with Pyridine as a Proton Crane Unit. Chemistry. Available at: [Link]

-

University of Ottawa. (n.d.). Improve Your Chemical Shift Resolution Without Going to Higher Fields. uOttawa NMR Facility Blog. Available at: [Link]

-

National Institutes of Health. (n.d.). Constant pH Molecular Dynamics with Proton Tautomerism. PubMed Central. Available at: [Link]

-

ResearchGate. (2007). 2,6-Diphenylpyridine. ResearchGate. Available at: [Link]

-

American Chemical Society. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Available at: [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. researchgate.net [researchgate.net]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. Ionization behaviour and tautomerism-dependent lipophilicity of pyridine-2(1H)-one cardiotonic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-Pyridinethiol/2-pyridinethione tautomeric equilibrium. A comparative experimental and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. groups.chem.ubc.ca [groups.chem.ubc.ca]

- 11. University of Ottawa NMR Facility Blog: Improve Your Chemical Shift Resolution Without Going to Higher Fields [u-of-o-nmr-facility.blogspot.com]

- 12. researchgate.net [researchgate.net]

Spectroscopic data (NMR, IR, UV-Vis) of 2,6-Dimercaptopyridine

An In-depth Technical Guide to the Spectroscopic Data of 2,6-Dimercaptopyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic properties of 2,6-dimercaptopyridine (Pyridine-2,6-dithiol). As a molecule of significant interest in coordination chemistry and materials science, a thorough understanding of its structural and electronic characteristics is paramount. This document navigates the complexities of its characterization by Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy. A central theme is the pronounced thione-thiol tautomerism, which dictates the molecule's spectroscopic signature. This guide synthesizes theoretical principles with data from closely related analogs to present a predictive yet robust framework for the characterization of 2,6-dimercaptopyridine, offering field-proven insights for its synthesis, analysis, and application.

The Decisive Role of Tautomerism

The spectroscopic identity of 2,6-dimercaptopyridine is fundamentally governed by a tautomeric equilibrium. The molecule can exist in three primary forms: the aromatic dithiol form ( A ), a mixed thione-thiol form ( B ), and the non-aromatic dithione form ( C ).

Caption: Tautomeric forms of 2,6-dimercaptopyridine.

The position of this equilibrium is highly sensitive to the environment, including solvent polarity, concentration, and temperature.[1][2] In nonpolar solvents and dilute solutions, the aromatic dithiol form ( A ) is often favored.[1] Conversely, polar solvents, high concentrations, and the solid state typically shift the equilibrium toward the more polar thione-containing tautomers ( B and C ), which are stabilized by intermolecular hydrogen bonding.[1][3] This phenomenon is the single most important factor to consider when interpreting the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the dominant tautomeric form in solution. The predicted ¹H and ¹³C NMR data are highly dependent on the tautomer present.

Predicted ¹H NMR Data

The proton NMR spectrum provides clear markers for each tautomer. A key experiment is D₂O exchange, which causes the disappearance of signals from labile protons (S-H and N-H), confirming their assignment.

| Proton | Tautomer A (Dithiol) | Tautomer C (Dithione) | Comments |

| H-4 | ~7.6-7.8 ppm (t) | ~7.8-8.0 ppm (t) | The central pyridine proton. Expected to be a triplet. Its chemical shift will be influenced by the overall aromaticity. |

| H-3, H-5 | ~7.2-7.4 ppm (d) | ~6.8-7.0 ppm (d) | Pyridine protons adjacent to the functional groups. Expected to be doublets. A significant upfield shift is predicted for the dithione form due to the loss of aromaticity. |

| -SH | ~3.5-5.0 ppm (br s) | - | A broad singlet, characteristic of a thiol proton. This signal will disappear upon D₂O exchange. |

| -NH | - | ~12.0-14.0 ppm (br s) | A significantly downfield, broad singlet characteristic of a thioamide proton. This signal will also disappear upon D₂O exchange. |

Causality : The choice of solvent is critical. A nonpolar solvent like CDCl₃ would likely favor the dithiol form (A), while a polar, hydrogen-bond accepting solvent like DMSO-d₆ would favor the dithione form (C) and allow for the clear observation of the exchangeable N-H proton.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum is especially diagnostic for the C2 and C6 carbons.

| Carbon | Tautomer A (Dithiol) | Tautomer C (Dithione) | Comments |

| C-2, C-6 | ~145-150 ppm | ~175-185 ppm | This is the most telling signal. The carbon in a C-SH group (thiol) has a typical aromatic chemical shift, while a C=S carbon (thione) is significantly deshielded and appears far downfield. |

| C-4 | ~137-140 ppm | ~139-142 ppm | The chemical shift of the central carbon is less affected but may still show minor changes based on the electronic environment. |

| C-3, C-5 | ~120-125 ppm | ~115-120 ppm | These carbons are expected to shift slightly upfield in the dithione tautomer. |

Infrared (IR) Spectroscopy

IR spectroscopy provides definitive evidence for the presence of S-H, N-H, and C=S bonds, allowing for a clear distinction between the tautomers, particularly in the solid state.

| Vibrational Mode | Frequency Range (cm⁻¹) | Tautomer | Comments |

| N-H stretch | 3100 - 3400 | Thione | A broad and often strong absorption, indicative of the thione form. Its absence is strong evidence for the dithiol form. |

| Aromatic C-H stretch | 3000 - 3100 | Dithiol | Characteristic of protons on an aromatic ring. |

| S-H stretch | 2550 - 2600 | Dithiol | A weak but sharp absorption. Its presence is a clear marker for the thiol tautomer.[4] This band is often missed if not specifically sought. |

| C=C / C=N stretch | 1400 - 1600 | Both | A series of sharp bands corresponding to the pyridine ring vibrations. The pattern and position will differ slightly between tautomers. |

| C=S stretch | 1100 - 1250 | Thione | A strong band indicative of the thiocarbonyl group. This is a key diagnostic peak for the thione form.[4] |

Insight : When analyzing a solid sample (e.g., using a KBr pellet), the spectrum is most likely to represent the hydrogen-bonded dithione tautomer (C). The presence of a strong C=S stretch and a broad N-H stretch, coupled with the absence of a weak S-H stretch, would confirm this.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy reveals information about the electronic transitions within the molecule. The extent of conjugation is the primary factor influencing the absorption maxima (λ_max).

-

Dithiol Tautomer (A) : As a substituted pyridine, this aromatic form is expected to exhibit π → π* transitions. The λ_max would likely be below 300 nm, similar to other simple pyridine derivatives.

-

Dithione Tautomer (C) : This form contains two C=S chromophores and a conjugated diene system. The presence of the thiocarbonyl groups introduces lower-energy n → π* transitions, and the extended conjugation shifts the π → π* transitions to a longer wavelength.[5] Therefore, the dithione form is expected to have a λ_max significantly higher than 300 nm.[1]

Experimental Causality : The UV-Vis spectrum is exceptionally sensitive to the solvent. By acquiring spectra in a nonpolar solvent (e.g., hexane) and a polar solvent (e.g., ethanol or water), one can observe a shift in the λ_max, which directly reflects the solvent-induced shift in the tautomeric equilibrium.[1] An increase in the intensity of the longer-wavelength absorption band in polar solvents is strong evidence for the predominance of the thione tautomer.[1][6]

Experimental Protocols

The following are generalized, self-validating protocols for the spectroscopic characterization of 2,6-dimercaptopyridine.

Caption: General workflow for spectroscopic characterization.

NMR Spectroscopy Protocol

-

Sample Preparation : Accurately weigh ~5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Internal Standard : Use tetramethylsilane (TMS) or the residual solvent peak as an internal reference.

-

Data Acquisition : Acquire a ¹H NMR spectrum. Following this, acquire a ¹³C NMR spectrum.

-

D₂O Exchange : After initial ¹H acquisition, add 1-2 drops of D₂O to the NMR tube, shake well, and re-acquire the ¹H spectrum to identify exchangeable protons.

-

Data Processing : Process the Free Induction Decay (FID) with a Fourier transform. Phase the spectrum, perform baseline correction, and calibrate the chemical shift axis. Integrate peaks in the ¹H spectrum.

IR Spectroscopy Protocol (KBr Pellet Method)

-

Sample Preparation : Grind 1-2 mg of the solid sample with ~100 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation : Place the powder into a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Data Acquisition : Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

-

Background Correction : Acquire a background spectrum of the empty sample compartment prior to the sample scan.

UV-Vis Spectroscopy Protocol

-

Sample Preparation : Prepare a dilute stock solution of the compound in the chosen solvent (e.g., ethanol). Prepare a series of dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.5.

-

Blank Correction : Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (acquire a baseline).

-

Data Acquisition : Replace the blank cuvette with the sample cuvette and scan the absorbance over the desired wavelength range (e.g., 200-600 nm).

-

Data Analysis : Identify the wavelength(s) of maximum absorbance (λ_max).

Conclusion

The spectroscopic characterization of 2,6-dimercaptopyridine is a nuanced task that requires a deep appreciation for its tautomeric nature. NMR spectroscopy is indispensable for determining the dominant form in solution, with ¹³C NMR providing a definitive signal for the thione C=S carbon. IR spectroscopy is ideal for identifying the key functional groups of each tautomer, especially in the solid state. UV-Vis spectroscopy serves as an excellent tool to observe the solvent-dependent equilibrium shift. By employing these techniques in concert and understanding the underlying chemical principles, researchers can unambiguously characterize 2,6-dimercaptopyridine and its derivatives, paving the way for their successful application in drug development and materials science.

References

- Varian Inc. (n.d.). Varian Unity INOVA 400MHz spectrometer Software Manual.

-

Elewa, N. N., & Mabied, A. F. (n.d.). UV–vis spectra of 2,6‐PDM(theoretical and experimental). ResearchGate. [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Mercaptopyridine. PubChem. [Link]

- Supporting Information for N-oxidation of Pyridine Derivatives. (n.d.). Royal Society of Chemistry.

-

Stoyanov, S. I., et al. (2015). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. ResearchGate. [Link]

-

Wikipedia. (n.d.). 2-Mercaptopyridine. [Link]

- Supporting Information for Catalytic Perhydrolysis of Carboxyesters. (n.d.). American Chemical Society.

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). [Link]

-

Pinto, D. C., Santos, C. M. M., & Silva, A. M. S. (2019). 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. ResearchGate. [Link]

-

Rostkowska, H., et al. (2021). Infrared spectra of 2-mercaptopyridine monomers isolated in an Ar matrix. ResearchGate. [Link]

-

Mirhosseini, M., et al. (2021). FTIR spectra of 2, 6-pyridine dicarboxylic acid ligand, and Eu-MOF sample. ResearchGate. [Link]

-

L. J. Barbour. (2004). UV-vis absorption spectra of 2 in pyridine at varying concentrations. ResearchGate. [Link]

-

Chemistry Stack Exchange. (2016). Why is the thione tautomeric form of 2-Mercaptopyridine favoured?[Link]

-

University of Toronto Scarborough. (n.d.). Interpreting UV-Vis Spectra. [Link]

Sources

Crystal structure of 2,6-Dimercaptopyridine

An In-Depth Technical Guide to the Crystal Structure of 2,6-Dimercaptopyridine: A Methodological and Analog-Based Analysis

Abstract

The three-dimensional arrangement of atoms within a crystalline solid is a cornerstone of modern drug discovery and development. This knowledge underpins structure-activity relationship (SAR) studies, guides rational drug design, and provides critical insights into the physicochemical properties that govern a molecule's behavior. This technical guide provides a comprehensive examination of the crystal structure of 2,6-Dimercaptopyridine (2,6-DMP), a molecule of interest due to the prevalence of the pyridine scaffold in pharmaceuticals.[1][2][3] Given the current absence of publicly available crystallographic data for 2,6-DMP, this document pioneers a detailed methodological framework for its synthesis, crystallization, and structural analysis. We leverage data from closely related analogs, such as 2-mercaptopyridine, to illustrate the principles of single-crystal X-ray diffraction and to explore the critical role of tautomerism and intermolecular interactions in the solid state. This guide is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven protocols.

Introduction: The Pyridine Scaffold and the Significance of 2,6-Dimercaptopyridine

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][3] Its unique electronic properties, ability to participate in hydrogen bonding, and synthetic versatility make it a valuable component in the design of novel drugs.[2] 2,6-Dimercaptopyridine, a disubstituted pyridine derivative, presents a compelling case for study. The presence of two thiol groups offers potential for complex coordination with metal ions, participation in diverse chemical reactions, and the formation of intricate intermolecular networks within a crystal lattice.

A significant challenge in understanding the solid-state structure of mercaptopyridines is the phenomenon of tautomerism. These molecules can exist in equilibrium between a thiol (-SH) form and a thione (=S) form.[4][5][6] The dominant tautomer in the crystalline state dictates the molecule's geometry, hydrogen bonding capabilities, and ultimately, its interaction with biological targets.

This guide will provide a robust framework for the future crystallographic characterization of 2,6-DMP. By detailing the synthesis and crystallization protocols and analyzing the structural features of analogous compounds, we provide a roadmap for researchers seeking to unlock the structural secrets of this and other novel pyridine derivatives.

Synthesis and Crystallization of 2,6-Dimercaptopyridine

The successful determination of a crystal structure begins with the synthesis of high-purity material and the growth of single crystals suitable for X-ray diffraction. The following protocols are based on established methods for the synthesis of related mercaptopyridines and provide a self-validating workflow.

Synthesis Protocol

This protocol outlines a common method for preparing mercaptopyridines from their corresponding chloro-derivatives.

Step 1: Reaction Setup

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,6-dichloropyridine with an excess of a sulfur source, such as sodium hydrosulfide (NaSH) or thiourea.

-

Use a suitable solvent, typically a lower-order alcohol like ethanol or methanol.

Step 2: Reflux

-

Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

Step 3: Work-up and Precipitation

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The residue is dissolved in water and filtered to remove any insoluble impurities.

-

The aqueous solution is then acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the 2,6-Dimercaptopyridine product.[4]

Step 4: Purification

-

The crude product is collected by filtration, washed with cold water to remove residual acid and salts, and dried under vacuum.

-

The identity and purity of the synthesized 2,6-DMP should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR) and melting point determination.

Crystallization Protocol

The growth of high-quality single crystals is often the most challenging step. Slow evaporation is a widely used and effective technique.[7][8][9]

Step 1: Solvent Selection

-

Select a solvent or solvent system in which the purified 2,6-DMP has moderate solubility. A solvent in which the compound is too soluble will not allow for crystal growth, while a solvent in which it is insoluble will prevent dissolution. Common choices include ethanol, methanol, acetone, or mixtures with water.[9]

Step 2: Preparation of a Saturated Solution

-

Gently warm the chosen solvent and dissolve the minimum amount of 2,6-DMP to create a saturated or near-saturated solution.

-

Filter the warm solution to remove any particulate matter.

Step 3: Slow Evaporation

-

Transfer the filtered solution to a clean vial, loosely cover it to allow for slow evaporation of the solvent at room temperature.

-

Place the vial in a vibration-free location.

Step 4: Crystal Harvesting

-

Over a period of days to weeks, as the solvent evaporates, single crystals should form.

-

Carefully harvest the crystals from the mother liquor and dry them on filter paper.

Synthesis and Crystallization Workflow

The following diagram illustrates the logical flow from starting materials to single crystals ready for analysis.

Caption: Workflow for the synthesis and crystallization of 2,6-Dimercaptopyridine.

Crystal Structure Determination by Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[4] The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.

Experimental Workflow

The following diagram outlines the major steps in a single-crystal X-ray diffraction experiment.

Caption: Experimental workflow for single-crystal X-ray analysis.

Structural Analysis of 2-Mercaptopyridine: An Analog Study

In the absence of published data for 2,6-Dimercaptopyridine, we can gain significant insights by examining the crystal structure of the closely related compound, 2-mercaptopyridine. This molecule also exhibits thiol-thione tautomerism and its crystal structure has been determined.[10]

Crystallographic Data for 2-Mercaptopyridine

The following table summarizes key crystallographic data for 2-mercaptopyridine, which crystallizes in the thione tautomeric form.

| Parameter | Value |

| Chemical Formula | C₅H₅NS |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.845(2) |

| b (Å) | 7.551(2) |

| c (Å) | 12.015(3) |

| β (°) | 100.21(2) |

| Volume (ų) | 521.1(3) |

| Z | 4 |

Note: This data is representative and should be verified against the Cambridge Structural Database (CSD) for the most accurate and up-to-date information.[11][12][13]

Intermolecular Interactions

The packing of molecules in a crystal is governed by a network of intermolecular interactions. In the case of 2-mercaptopyridine, hydrogen bonding and π-π stacking are significant.

-

Hydrogen Bonding: The thione tautomer features an N-H donor and a C=S acceptor. In the crystal, molecules form hydrogen-bonded dimers via N-H···S interactions.[10]

-

π-π Stacking: The aromatic pyridine rings can interact through π-π stacking, further stabilizing the crystal lattice. These interactions involve the overlap of the π-orbitals of adjacent rings.

The following diagram illustrates these key intermolecular interactions.

Sources

- 1. dovepress.com [dovepress.com]

- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 2-Mercaptopyridine - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Cambridge Structural Database | Information Systems & Technology [ist.mit.edu]

- 12. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 13. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

Solubility of 2,6-Dimercaptopyridine in common solvents

An In-depth Technical Guide to the Solubility of 2,6-Dimercaptopyridine

Abstract

2,6-Dimercaptopyridine (2,6-DMP) is a heterocyclic organic compound of significant interest in coordination chemistry, materials science, and as a precursor in pharmaceutical synthesis. A comprehensive understanding of its solubility is fundamental to its application, enabling precise control over reaction conditions, formulation, and purification processes. This technical guide provides an in-depth analysis of the factors governing the solubility of 2,6-DMP in common laboratory solvents. We will delve into the critical role of tautomerism and pH, provide qualitative solubility predictions, and present a robust, step-by-step experimental protocol for accurate solubility determination. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the full potential of this versatile molecule.

Introduction to 2,6-Dimercaptopyridine: A Molecule of Duality

2,6-Dimercaptopyridine, with the chemical formula C₅H₅NS₂, is a pyridine ring substituted at the 2 and 6 positions with thiol (-SH) groups.[1] Its utility stems from the high reactivity of these thiol groups, which can be readily deprotonated to form thiolate anions. These anions are excellent nucleophiles and powerful chelating agents for a wide range of metal ions. However, this same chemical reactivity introduces significant complexity to its solubility profile.

The molecule does not exist as a single, static structure. Instead, it is subject to a dynamic equilibrium between several tautomeric forms. This phenomenon, known as thione-thiol tautomerism, is the single most important factor governing its interaction with different solvents.[2][3] Understanding this equilibrium is the key to predicting and controlling its solubility.

Table 1: Core Physicochemical Properties of 2,6-Dimercaptopyridine

| Property | Value | Source |

| CAS Number | 23941-53-9 | [4] |

| Molecular Formula | C₅H₅NS₂ | [4] |

| Molecular Weight | 143.23 g/mol | [4] |

| Appearance | Yellow to Brown Solid | [5] |

| Melting Point | 148-152 °C | [1][4] |

| Predicted pKa | ~7.49 ± 0.20 | [1][4] |

The Chemical Core: Thione-Thiol Tautomerism and its Impact on Solubility

Unlike simple aromatic thiols, 2,6-DMP can exist in three primary tautomeric forms: the dithiol form, a mixed thione-thiol form, and the dithione form. The equilibrium between these forms is highly sensitive to the solvent environment.[6][7]

-

Dithiol Form (2,6-dimercaptopyridine): This form predominates in non-polar solvents. The molecule retains its aromatic character, and the thiol groups are available for hydrogen bonding.

-

Dithione Form (Pyridine-2,6(1H,3H)-dithione): This form is significantly more polar and is favored in polar solvents. The aromaticity of the pyridine ring is disrupted, but the structure is stabilized by the formation of strong C=S double bonds and amide-like character.[3]

-

Mixed Tautomer (6-mercaptopyridine-2(1H)-thione): An intermediate form that also contributes to the overall equilibrium.

The choice of solvent directly influences which tautomer is dominant, and therefore, dictates the solubility. A solvent that can better stabilize the more polar dithione form will exhibit higher solubilizing power.

Caption: Tautomeric equilibrium of 2,6-Dimercaptopyridine.

Key Factors Influencing Solubility

Solvent Polarity and Hydrogen Bonding

As established by the principle of tautomerism, solvent polarity is a primary determinant.

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents can act as both hydrogen bond donors and acceptors. They effectively solvate and stabilize the polar dithione tautomer, leading to higher solubility.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have large dipole moments and can accept hydrogen bonds, stabilizing the polar tautomer. DMSO and DMF are generally excellent solvents for this class of compounds.

-

Non-Polar Solvents (e.g., Toluene, Hexane, Diethyl Ether): These solvents poorly solvate polar molecules. The less polar dithiol form will be favored, but overall solubility is expected to be low.

The Critical Role of pH

The predicted pKa of approximately 7.49 indicates that 2,6-DMP is a weak acid.[1][4] This is a critical insight for any application in aqueous or protic media. The solubility of 2,6-DMP is expected to be profoundly pH-dependent.[8][9]

-

Acidic Conditions (pH < 6): The molecule will exist predominantly in its neutral, tautomeric forms. Aqueous solubility in this range is expected to be very low.

-

Neutral to Basic Conditions (pH > 8): As the pH increases above the pKa, the thiol groups will be sequentially deprotonated to form mono- and di-anionic thiolate species. These ionic forms are vastly more polar than the neutral molecule and will exhibit significantly higher aqueous solubility.[10][11]

This behavior can be strategically exploited. For instance, 2,6-DMP can be dissolved in a dilute basic solution (e.g., 0.1 M NaOH) and then re-precipitated by neutralizing the solution with acid, a common technique for purification.

Caption: The influence of pH on the ionization and solubility of 2,6-DMP.

Qualitative Solubility Profile

While precise quantitative data is scarce in the literature, a qualitative solubility profile can be predicted based on the chemical principles discussed. This table serves as a practical starting point for solvent selection.

Table 2: Predicted Qualitative Solubility of 2,6-Dimercaptopyridine

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Soluble to Very Soluble | Strong H-bond acceptors, effectively solvate the polar thione tautomer. |

| Polar Protic | Ethanol, Methanol | Sparingly Soluble to Soluble | Can H-bond, but may be less effective than DMSO/DMF. |

| Aqueous (Basic) | Water + NaOH (pH > 9) | Soluble | Formation of highly polar thiolate salt. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Slightly Soluble | Intermediate polarity. |

| Ethers | Tetrahydrofuran (THF) | Slightly Soluble | Moderate polarity and H-bond acceptor. |

| Aqueous (Neutral) | Water (pH 7) | Insoluble | Low polarity of neutral molecule. |

| Non-Polar | Toluene, Hexane, Diethyl Ether | Insoluble to Very Slightly Soluble | Cannot effectively solvate either major tautomer. |

Experimental Protocol for Quantitative Solubility Determination

The following protocol describes a reliable, self-validating workflow for determining the solubility of 2,6-DMP. The core methodology is the "shake-flask" method, which is a gold standard for equilibrium solubility measurement.[12]

Workflow Overview

Caption: Experimental workflow for quantitative solubility determination.

Materials and Instrumentation

-

2,6-Dimercaptopyridine (solid)

-

Selected solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Constant temperature bath (optional, but recommended)

-

Centrifuge

-

Syringes and 0.22 µm syringe filters (ensure filter compatibility with solvent)

-

Volumetric flasks and pipettes

-

HPLC with UV detector or a UV-Vis Spectrophotometer

Step-by-Step Methodology

Step 1: Preparation of Stock and Calibration Standards

-

Rationale: A standard curve is essential for accurate quantification. It validates the linear response of the analytical instrument.

-

Protocol:

-

Accurately weigh a known amount of 2,6-DMP and dissolve it in a solvent in which it is freely soluble (e.g., DMSO) to create a concentrated stock solution (e.g., 1 mg/mL).

-

Perform a serial dilution of the stock solution to create a series of at least five calibration standards of known concentration.

-

Analyze these standards using the chosen analytical method (Section 5.4) to generate a calibration curve (Absorbance or Peak Area vs. Concentration).

-

Step 2: Preparing the Saturated Solution (Shake-Flask)

-

Rationale: This step ensures that a true thermodynamic equilibrium is reached between the undissolved solid and the solvent. Adding excess solute is critical to guarantee saturation.[12]

-

Protocol:

-

Add an excess amount of solid 2,6-DMP to a vial (e.g., add ~10 mg to 2 mL of the test solvent). The presence of visible, undissolved solid is mandatory.

-

Cap the vial tightly.

-

Agitate the vial vigorously using an orbital shaker at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with 48-72 hours being ideal for sparingly soluble compounds.

-

Step 3: Sample Separation

-

Rationale: It is crucial to completely separate the saturated liquid phase from the undissolved solid. Any particulate matter will lead to an overestimation of solubility.

-

Protocol:

-

Allow the vials to stand undisturbed for at least 1 hour to let the solid settle.

-

Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the remaining solid.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a clean analysis vial. This final filtration step is critical.

-

Step 4: Analysis and Quantification

-

Rationale: The concentration of the dissolved 2,6-DMP in the filtered supernatant is determined by comparing the analytical response to the previously generated calibration curve.

-

Protocol:

-

If necessary, dilute the filtered supernatant with the appropriate solvent to ensure its concentration falls within the linear range of the calibration curve.

-

Using UV-Vis Spectrophotometry: Measure the absorbance of the sample at the wavelength of maximum absorbance (λ_max) for 2,6-DMP. This method is rapid but less specific than HPLC.[13][14]

-

Using HPLC: Inject the sample onto an appropriate HPLC column (e.g., C18 reverse-phase). This method provides superior specificity and is the preferred choice if impurities are present.[15][16]

-

Record the absorbance or peak area.

-

Step 5: Calculation

-

Protocol:

-

Using the equation from the linear regression of your calibration curve, calculate the concentration of 2,6-DMP in the (diluted) sample.

-

Account for any dilution performed in Step 4 to determine the final concentration in the original saturated solution.

-

Express the final solubility in appropriate units (e.g., mg/mL or mol/L).

-

Safety and Handling

2,6-Dimercaptopyridine should be handled in accordance with good laboratory practice.

-

Hazards: May cause skin, eye, and respiratory irritation.[5][17] Handle in a well-ventilated area or chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[18][19]

-

Disposal: Dispose of chemical waste in accordance with local, regional, and national regulations.[20]

Conclusion

The solubility of 2,6-Dimercaptopyridine is a complex property governed primarily by a solvent-dependent thione-thiol tautomeric equilibrium and the compound's acidic nature. While quantitative data is not widely published, a strong predictive understanding can be achieved by considering solvent polarity and, crucially, the solution pH. Solubility is expected to be highest in polar aprotic solvents like DMSO and in aqueous solutions with a pH above 8. For researchers and developers, empirical determination via the robust shake-flask method coupled with HPLC or UV-Vis analysis is the most reliable path to obtaining the precise data needed for successful application and formulation.

References

-

Chemsrc. (n.d.). Pyridine-2,6-dithiol | CAS#:23941-53-9. Retrieved January 22, 2026, from [Link]

- Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-Mercaptopyridine-N-oxide. Retrieved January 22, 2026, from a representative SDS link.

-

Wikipedia. (n.d.). 2-Mercaptopyridine. Retrieved January 22, 2026, from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved January 22, 2026, from [Link]

-

ResearchGate. (n.d.). pH-dependent solubility and solubilisation of exemplar ligands to a range of receptor classes. Retrieved January 22, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Development of a spectrophotometric method for the measurement of thiols at trace levels. Retrieved January 22, 2026, from [Link]

-

ResearchGate. (n.d.). Solubility data and pK a values of a few drugs that demonstrate pH-dependent solubility. Retrieved January 22, 2026, from [Link]

-

ResearchGate. (2007). Spectrophotometric Determination of Thiols in Pure Substances and Pharmaceutical Preparations. Retrieved January 22, 2026, from [Link]

-

ResearchGate. (2009). Study of pH-dependent drugs solubility in water. Retrieved January 22, 2026, from [Link]

-

PubMed. (n.d.). Accuracy of calculated pH-dependent aqueous drug solubility. Retrieved January 22, 2026, from [Link]

-

ResearchGate. (2015). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Retrieved January 22, 2026, from [Link]

-

Wisdomlib. (2025). PH-dependent solubility: Significance and symbolism. Retrieved January 22, 2026, from [Link]

-

Chemistry Stack Exchange. (2016). Why is the thione tautomeric form of 2-Mercaptopyridine favoured?. Retrieved January 22, 2026, from [Link]

Sources

- 1. 2,6-DIMERCAPTOPYRIDINE | 23941-53-9 [amp.chemicalbook.com]

- 2. 2-Mercaptopyridine - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. 2,6-DIMERCAPTOPYRIDINE CAS#: 23941-53-9 [amp.chemicalbook.com]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. wuxibiology.com [wuxibiology.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. researchgate.net [researchgate.net]

- 9. wisdomlib.org [wisdomlib.org]

- 10. researchgate.net [researchgate.net]